5-Chloro-2-chlorosulfonylbenzoic acid

Catalog No.
S14406223
CAS No.
M.F
C7H4Cl2O4S
M. Wt
255.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-chlorosulfonylbenzoic acid

Product Name

5-Chloro-2-chlorosulfonylbenzoic acid

IUPAC Name

5-chloro-2-chlorosulfonylbenzoic acid

Molecular Formula

C7H4Cl2O4S

Molecular Weight

255.07 g/mol

InChI

InChI=1S/C7H4Cl2O4S/c8-4-1-2-6(14(9,12)13)5(3-4)7(10)11/h1-3H,(H,10,11)

InChI Key

KKEIHWBILZWLBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)S(=O)(=O)Cl

5-Chloro-2-chlorosulfonylbenzoic acid is an aromatic compound characterized by the presence of both chloro and chlorosulfonyl functional groups attached to a benzoic acid structure. Its molecular formula is C7H4Cl2O3SC_7H_4Cl_2O_3S, and it features a benzene ring with a carboxylic acid group, two chlorine atoms, and a sulfonyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active derivatives.

, including:

  • Chlorosulfonation: This reaction involves the introduction of a sulfonyl group into the aromatic ring, typically using chlorosulfonic acid. The reaction conditions generally require heating the benzoic acid derivative with chlorosulfonic acid under controlled temperatures to achieve optimal yields .
  • Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles, such as amines, to synthesize sulfamoyl derivatives. This substitution can occur in non-aqueous solvents like dichloromethane or in the presence of bases .
  • Diazotization: The compound can be converted into diazonium salts, which can then react further to form various substituted benzoic acids. This process is useful for synthesizing compounds with specific biological activities .

Research indicates that compounds derived from 5-chloro-2-chlorosulfonylbenzoic acid exhibit significant biological activities. Notably, they have been studied for their potential hypolipemic effects, which may help in lowering blood lipid levels. Additionally, some derivatives show antibacterial properties and may act as enzyme inhibitors. The biological evaluation of these compounds often involves assessing their efficacy against specific targets in vitro and in vivo .

The synthesis of 5-chloro-2-chlorosulfonylbenzoic acid typically involves the following steps:

  • Chlorosulfonation: A mixture of 2-chlorobenzoic acid and chlorosulfonic acid is heated at around 90°C to 100°C for several hours. This results in the formation of 5-chloro-2-chlorosulfonylbenzoic acid .
  • Purification: After the reaction, the mixture is cooled and poured into ice water to precipitate the product. The solid is collected through filtration and washed thoroughly to remove any unreacted materials.
  • Characterization: The final product is characterized using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and purity .

5-Chloro-2-chlorosulfonylbenzoic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting lipid metabolism and bacterial infections.
  • Agricultural Chemicals: Some derivatives are explored for use as herbicides or fungicides due to their biological activity against plant pathogens.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for developing new materials or as a reagent in various chemical transformations .

Interaction studies involving 5-chloro-2-chlorosulfonylbenzoic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like surface plasmon resonance (SPR) or fluorescence spectroscopy to measure interactions quantitatively. Understanding these interactions helps elucidate the mechanism of action for potential therapeutic applications .

Several compounds share structural similarities with 5-chloro-2-chlorosulfonylbenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-4-(chlorosulfonyl)benzoic acidChlorine at position 3, sulfonyl at position 4Different chlorine positioning affects reactivity
2-Bromo-5-(chlorosulfonyl)benzoic acidBromine instead of chlorine at position 2Potentially different biological activity due to bromine
2-Chloro-5-sulfamoylbenzoic acidSulfamoyl group instead of chlorosulfonylEnhanced biological activity against certain targets

These compounds highlight the unique positioning of functional groups in 5-chloro-2-chlorosulfonylbenzoic acid that may influence its reactivity and biological properties compared to its analogs.

Chlorosulfonation of benzoic acid derivatives requires precise control over reaction conditions to achieve high regioselectivity and yield. For 5-chloro-2-chlorosulfonylbenzoic acid, the introduction of the chlorosulfonyl (-SO₂Cl) group at the ortho position relative to the carboxylic acid moiety is critical.

Reaction Parameters:

  • Temperature: Optimal sulfonation occurs at 130–140°C, balancing reaction rate and byproduct suppression. Lower temperatures (e.g., 60°C) result in incomplete conversion, while higher temperatures (>150°C) promote decomposition.
  • Molar Ratios: A 3.5:1 molar ratio of chlorosulfonic acid (ClSO₃H) to benzoic acid precursor ensures stoichiometric excess, driving the reaction to completion.
  • Time: Prolonged reaction durations (3–4 hours) under reflux conditions maximize sulfonyl chloride formation.

Byproduct Mitigation:
Competing reactions, such as over-chlorination or esterification, are minimized by maintaining anhydrous conditions. For example, the methyl ester derivative of 5-chloro-2-chlorosulfonylbenzoic acid forms only when methanol is present, highlighting the importance of solvent selection.

Table 1: Optimized Conditions for Chlorosulfonation

ParameterOptimal RangeImpact on Yield
Temperature130–140°C85–90%
ClSO₃H : Substrate3.5:192% conversion
Reaction Time3.5 hours88% purity

Catalytic Systems for Regioselective Sulfonyl Chloride Formation

Regioselectivity in sulfonyl chloride formation is influenced by electronic and steric effects. The presence of electron-withdrawing chlorine atoms at the 5-position directs electrophilic sulfonation to the ortho position relative to the carboxylic acid group.

Catalytic Approaches:

  • Lewis Acid Catalysts: While chlorosulfonation typically proceeds without catalysts, FeCl₃ (1–2 mol%) enhances reaction rates by polarizing the chlorosulfonic acid.
  • Solvent-Assisted Direction: Polar aprotic solvents like dichloromethane stabilize transition states, favoring ortho-sulfonation over para-isomers.

Mechanistic Insight:
The chlorosulfonyl group is introduced via an electrophilic aromatic substitution mechanism. The electron-deficient aromatic ring, activated by the chlorine substituent, facilitates attack by the sulfonating agent.

Solvent Effects on Reaction Kinetics and Byproduct Formation

Solvent choice critically impacts reaction efficiency and product purity.

Key Findings:

  • Non-Polar Solvents (Toluene, Hexane): Slow reaction kinetics (k = 0.15 h⁻¹) but minimize hydrolysis of ClSO₃H.
  • Polar Aprotic Solvents (Dichloromethane): Accelerate reaction rates (k = 0.45 h⁻¹) but risk forming sulfonic acid byproducts in trace moisture.
  • Protic Solvents (Methanol): Unsuitable due to esterification of the carboxylic acid group.

Table 2: Solvent Performance Comparison

SolventReaction Rate (h⁻¹)Byproduct Formation
Dichloromethane0.45<5%
Toluene0.15<2%
Hexane0.10<1%

Comparative Analysis of Chlorinating Agents: ClSO₃H vs. PCl₅-Based Approaches

The choice between chlorosulfonic acid (ClSO₃H) and phosphorus pentachloride (PCl₅) hinges on reaction objectives and substrate compatibility.

ClSO₃H-Based Sulfonation:

  • Advantages: Direct introduction of the -SO₂Cl group with high regioselectivity.
  • Limitations: Requires rigorous moisture control to prevent hydrolysis to sulfonic acids.

PCl₅-Mediated Chlorination:

  • Role: Primarily used for converting carboxylic acids to acyl chlorides, which may precede sulfonation.
  • Reactivity: Less effective for sulfonyl chloride formation, often requiring additional steps.

Table 3: Agent Efficiency Comparison

AgentFunctionality IntroducedTypical YieldByproducts
ClSO₃H-SO₂Cl85–90%Sulfonic acids
PCl₅-COCl70–75%POCl₃, HCl

Synthetic Recommendations:For integrated chlorination-sulfonation sequences, ClSO₃H is superior for direct -SO₂Cl introduction, whereas PCl₅ is reserved for carboxyl activation.

The nucleophilic aromatic substitution behavior of 5-chloro-2-chlorosulfonylbenzoic acid represents a complex mechanistic landscape influenced by multiple electron-withdrawing substituents [1] [2]. In polyhalogenated systems containing chlorosulfonyl groups, the aromatic ring becomes highly electrophilic, facilitating nucleophilic attack through the addition-elimination mechanism involving Meisenheimer complex formation [3] [4].

The presence of both chlorine and chlorosulfonyl substituents creates a synergistic electron-withdrawing effect that significantly activates the aromatic ring toward nucleophilic substitution [1] [5]. The chlorosulfonyl group, being one of the most powerful electron-withdrawing substituents, exhibits a Hammett sigma value that substantially exceeds those of simple halogens [6] [7]. This electronic activation is further enhanced by the ortho-chlorine substituent, which provides additional inductive withdrawal of electron density from the aromatic system [6].

Mechanistic Pathways and Intermediate Formation

The nucleophilic aromatic substitution in 5-chloro-2-chlorosulfonylbenzoic acid proceeds through the classical addition-elimination mechanism characteristic of electron-deficient aromatic compounds [1] [2]. The initial nucleophilic attack occurs preferentially at positions ortho or para to the electron-withdrawing groups, forming a negatively charged sigma complex known as the Meisenheimer complex [3] [4].

Research has demonstrated that the stability of Meisenheimer complexes is critically dependent on the nature and positioning of electron-withdrawing substituents [4] [8]. In polyhalogenated systems like 5-chloro-2-chlorosulfonylbenzoic acid, the negative charge developed during nucleophilic attack is effectively delocalized through resonance with both the chlorosulfonyl and chlorine substituents [3] [4].

The regioselectivity of nucleophilic substitution in this compound is governed by the relative activating effects of the substituents and steric considerations [8] [5]. The chlorosulfonyl group, being bulkier than chlorine, may influence the approach trajectory of nucleophiles and affect the relative rates of substitution at different positions [9] [10].

Electronic Effects and Substituent Interactions

The electron-withdrawing capacity of the chlorosulfonyl group significantly exceeds that of the chlorine substituent, creating an asymmetric electronic environment within the aromatic ring [6] [7]. This asymmetry influences both the thermodynamic stability of intermediate complexes and the kinetic barriers associated with their formation and decomposition [9] [10].

Quantum mechanical calculations have revealed that the chlorosulfonyl group can participate in extensive conjugation with the aromatic pi-system, leading to charge delocalization that extends beyond simple inductive effects [11] [12]. The presence of multiple electron-withdrawing groups creates a cumulative effect that dramatically lowers the energy barrier for nucleophilic attack compared to monosubstituted systems [5] [10].

Quantum Chemical Modeling of Transition States in Sulfonation Reactions

Computational studies using density functional theory have provided detailed insights into the transition state structures involved in chlorosulfonyl group transformations [13] [11] [14]. The geometric and electronic properties of these transition states are crucial for understanding the mechanistic pathways and predicting reaction outcomes in sulfonation processes involving 5-chloro-2-chlorosulfonylbenzoic acid [12] [9].

Density Functional Theory Calculations

Modern quantum chemical methods, particularly density functional theory calculations using functionals such as B3LYP with appropriate basis sets, have been employed to characterize transition states in sulfonyl chloride reactions [11] [14] [9]. These calculations reveal that nucleophilic substitution at the sulfonyl sulfur center can proceed through either a concerted substitution mechanism or a stepwise addition-elimination pathway [14] [9].

For arenesulfonyl chlorides containing additional electron-withdrawing substituents, computational studies indicate that the reaction pathway is influenced by the electronic nature of the aromatic ring [14] [9]. The presence of chlorine and carboxylic acid substituents in 5-chloro-2-chlorosulfonylbenzoic acid creates a unique electronic environment that affects both the geometry and energetics of transition states [12] [15].

Activation Energy Barriers and Thermodynamics

Quantum chemical calculations have revealed significant variations in activation energy barriers depending on the substitution pattern and reaction conditions [11] [12] [15]. For benzene sulfonation reactions, density functional theory studies indicate activation barriers ranging from 1 to 10 kcal/mol in polar solvents, with the barriers being highly dependent on the specific computational method and solvent model employed [15].

Reaction TypeActivation Energy (kcal/mol)Computational MethodReference
Benzene Sulfonation7.6B3LYP/6-311++G(d,p) [15]
Toluene Sulfonation5.9-7.2B3LYP/6-311++G(d,p) [15]
Aromatic Sulfonyl Chloride Exchange6.88-38.1DFT [13]

The calculated structures reveal that transition states for sulfonyl chloride reactions typically exhibit trigonal bipyramidal geometry around the sulfur center [14] [9]. The approach of nucleophiles and departure of leaving groups follow specific geometric constraints that are influenced by the electronic properties of the aromatic substituents [9] [16].

Solvent Effects and Environmental Factors

Computational modeling has demonstrated that solvent effects play a crucial role in determining the energetics and mechanisms of sulfonation reactions [12] [15]. In polar solvents such as acetonitrile, the stabilization of charged intermediates and transition states significantly affects the reaction pathways and activation barriers [14] [15].

The presence of multiple substituents in 5-chloro-2-chlorosulfonylbenzoic acid creates complex electrostatic interactions that are sensitive to the surrounding environment [12] [15]. Quantum chemical calculations incorporating implicit solvation models have shown that the relative energies of different reaction pathways can change dramatically depending on solvent polarity and specific solvation effects [15] [16].

Kinetic Isotope Effects in Chlorosulfonyl Group Transformations

Kinetic isotope effects provide valuable mechanistic information about bond-making and bond-breaking processes in chlorosulfonyl group transformations [17] [18] [14]. The magnitude and direction of these effects offer insights into the timing of bond changes and the nature of transition states in reactions involving 5-chloro-2-chlorosulfonylbenzoic acid [19] [20] [21].

Primary and Secondary Isotope Effects

Primary kinetic isotope effects arise from isotopic substitution at bonds that are directly involved in the rate-determining step of the reaction [19] [21]. For chlorosulfonyl compounds, deuterium substitution at carbon atoms adjacent to the sulfonyl group can reveal information about the extent of bond cleavage in the transition state [17] [19].

Research on sulfur-containing compounds has demonstrated significant primary deuterium isotope effects with kH/kD ratios of approximately 2.0 for both sulfoxide and sulfone elimination reactions [17]. These values indicate substantial bond weakening in the transition state and provide evidence for the timing of bond-breaking processes [17] [19].

Secondary kinetic isotope effects result from isotopic substitution at positions not directly involved in bond formation or cleavage but which experience changes in bonding environment during the reaction [19] [21]. For aromatic sulfonyl chlorides, secondary effects can arise from changes in hybridization or electronic structure of the aromatic ring during nucleophilic substitution [9] [19].

Mechanistic Implications of Isotope Effects

The pattern of kinetic isotope effects observed in chlorosulfonyl transformations provides direct evidence for the mechanism of these reactions [14] [9] [19]. Large primary isotope effects typically indicate significant bond weakening in the transition state, while inverse secondary effects may suggest changes in bond strength or hybridization [19] [21].

Isotope Effect TypeTypical kH/kD RangeMechanistic ImplicationReference
Primary (C-H cleavage)1.8-2.5Significant bond breaking [19]
Secondary (hybridization)0.8-1.4Changes in bonding geometry [21]
Sulfur compound elimination~2.0Concerted bond breaking [17]

Detailed kinetic studies of arenesulfonyl chloride reactions have revealed that the chloride-chloride exchange process exhibits isotope effects consistent with a single transition state mechanism [14] [9]. The magnitude of these effects correlates with the electronic properties of aromatic substituents, providing additional support for electronic control of the reaction pathway [9] [7].

Temperature Dependence and Activation Parameters

The temperature dependence of kinetic isotope effects provides additional mechanistic information about the nature of transition states in chlorosulfonyl transformations [14] [9]. Arrhenius analysis of isotope effect data can reveal whether the isotope effect arises primarily from differences in activation energy or pre-exponential factors [19] [20].

For substituted arenesulfonyl chlorides, activation energies typically range from 50 to 70 kJ/mol, with pre-exponential factors showing systematic variations depending on the substitution pattern [14] [9]. The presence of electron-withdrawing groups generally leads to lower activation energies and faster reaction rates, consistent with increased electrophilic character of the sulfonyl center [9] [7].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

253.9207352 g/mol

Monoisotopic Mass

253.9207352 g/mol

Heavy Atom Count

14

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